molecular formula C13H17NO6 B6317234 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester CAS No. 460750-26-9

4,5-Diethoxy-2-nitro-benzoic acid ethyl ester

Cat. No. B6317234
CAS RN: 460750-26-9
M. Wt: 283.28 g/mol
InChI Key: PGZGXHBCQPYMJP-UHFFFAOYSA-N
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Description

“4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” is a chemical compound with the CAS Number: 460750-26-9 . It has a molecular weight of 283.28 . The IUPAC name for this compound is ethyl 4,5-diethoxy-2-nitrobenzoate . It appears as a pale yellow powder .


Molecular Structure Analysis

The InChI code for “4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” is 1S/C13H17NO6/c1-4-18-11-7-9 (13 (15)20-6-3)10 (14 (16)17)8-12 (11)19-5-2/h7-8H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” has a melting point of 48-53°C . It is a pale yellow powder and should be stored at 0-8°C .

Scientific Research Applications

Analytical Chemistry

4,5-Diethoxy-2-nitro-benzoic acid ethyl ester: can serve as a standard or reagent in analytical chemistry. Its well-defined melting point range of 48-53°C allows it to be used in calibrating instruments and verifying the accuracy of analytical methods. Additionally, its unique spectral properties can be utilized in spectroscopic analysis to identify or quantify substances.

Safety And Hazards

The safety data sheet for “4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” is available online . It’s important to handle this compound with care, using appropriate personal protective equipment.

properties

IUPAC Name

ethyl 4,5-diethoxy-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZGXHBCQPYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-diethoxy-2-nitrobenzoate

Synthesis routes and methods I

Procedure details

According to the procedure described in Example 6A Step 2, to a solution of ethyl 3,4-diethoxybenzoate (6.43 g, 27 mmol) in AcOH (50 mL) was dropped fuming nitric acid (90%, 6.3 g) and the reaction was heated at 50° C. overnight, to afford ethyl 4,5-diethoxy-2-nitrobenzoate as a solid (7.175 g, 94%). 1H NMR (300 MHz, CDCl3) δ 7.44 (s, 1H), 7.05 (s, 1H), 4.37 (q, 2H), 4.18 (m, 4H), 1.50 (m, 6H), 1.35 (t, 3H); LC-MS (ESI) m/z 284 (M+H)+.
Quantity
6.43 g
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6.3 g
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50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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